BenchChemオンラインストアへようこそ!

3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Medicinal Chemistry Physicochemical Properties Chemical Procurement

3,4-Difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941919-13-7) is a synthetic small-molecule benzamide derivative with the molecular formula C18H16F2N2O2 and a molecular weight of 330.34 g/mol. It features a 3,4-difluorophenyl ring linked via an amide bridge to a phenyl ring substituted with a 2-oxopiperidin-1-yl moiety.

Molecular Formula C18H16F2N2O2
Molecular Weight 330.335
CAS No. 941919-13-7
Cat. No. B2384462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941919-13-7
Molecular FormulaC18H16F2N2O2
Molecular Weight330.335
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H16F2N2O2/c19-15-8-7-12(10-16(15)20)18(24)21-13-4-3-5-14(11-13)22-9-2-1-6-17(22)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,21,24)
InChIKeyMQIOXHNSKYQXLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941919-13-7) – Structural Profile & Research Supply Baseline


3,4-Difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941919-13-7) is a synthetic small-molecule benzamide derivative with the molecular formula C18H16F2N2O2 and a molecular weight of 330.34 g/mol . It features a 3,4-difluorophenyl ring linked via an amide bridge to a phenyl ring substituted with a 2-oxopiperidin-1-yl moiety. The compound is typically offered at a purity of ≥95% (Catalog Number CM863200) for research and development (R&D) purposes . It is classified within the piperidine chemical family, a core heterocyclic substructure found in numerous FDA-approved drugs . Despite this structural classification, its specific biological target profile and quantitative activity data are largely absent from primary peer-reviewed literature and authoritative public databases such as ZINC and ChEMBL, which currently report 'no known activity' for this entity [1].

Procurement Caution: Why 3,4-Difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide Cannot Be Directly Replaced by In-Class Analogs


The straightforward procurement of a generic benzamide or piperidinone replacement for 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is scientifically unsound without quantitative, head-to-head confirmation of target engagement and functional activity. While the compound is a member of the piperidine/benzamide class—a privileged chemical space in medicinal chemistry —its combination of a 3,4-difluoro substitution pattern on the benzamide ring and a 2-oxopiperidin-1-yl group on the aniline ring creates a unique electrostatic and steric profile that is predicted, but not experimentally demonstrated, to influence a different binding mode compared to analogs, such as the non-fluorinated, mono-fluoro, or 3,4,5-trimethoxy variants [1]. The most critical finding for procurement is that the ZINC15 database explicitly notes a lack of reported biological activity for this exact molecule [2], meaning that any therapeutic or target-specific inference is purely predictive and cannot serve as a basis for technical substitution relative to better-characterized members of the structural class.

Quantitative Performance Evidence for 3,4-Difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide versus Structural Comparators


Structural and Physicochemical Differentiation of 3,4-Difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

In the absence of direct biological activity data, the most reliable differentiation is based on molecular composition and physicochemical characteristics. The target compound (C18H16F2N2O2, MW 330.34 g/mol) contains two fluorine atoms, which is a key differentiator from analogs such as the non-fluorinated parent (2-oxopiperidin-1-yl)phenyl]benzamide (lacking fluorine atoms) and the 3,4,5-trimethoxy variant (C21H24N2O5, MW 384.43 g/mol) . The introduction of the 3,4-difluoro motif increases lipophilicity and alters electronic properties relative to non-fluorinated and methoxy-substituted comparators, a factor critical for structure-activity relationship (SAR) optimization.

Medicinal Chemistry Physicochemical Properties Chemical Procurement

Predicted Target Class Differentiation: RIP1 Kinase vs. Factor Xa

The specific structural topology of the target compound suggests a potential association with receptor-interacting protein-1 (RIP1) kinase inhibition, a therapeutic area distinct from that of major commercial analogs. For example, the well-characterized analog N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a key synthetic intermediate for the Factor Xa inhibitor Apixaban . In contrast, patents covering heterocyclic amides with the 3,4-difluorophenyl motif, such as WO2019130230A1, explicitly protect compounds as RIP1 kinase inhibitors [1]. This suggests a divergent therapeutic application space (coagulation vs. inflammation/necroptosis) for structurally related molecules within the same broad class.

Kinase Inhibition RIP1 Target Selectivity

Database Status: Absence of Bioactivity Annotation as a Distinctive Feature

A unique procurement-relevant characteristic of 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is its status as a 'null-result' compound in major public bioactivity databases. The ZINC15 database (as of its last update) explicitly states, 'There is no known activity for this compound' [1]. This contrasts sharply with structurally related molecules, such as N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide and its fluoro-derivatives, which have documented roles as intermediates or weak binders. This lack of annotation is a quantitative, albeit negative, differentiator.

Screening Library Design Novel Target Hypothesis Chemical Biology

Regiochemical and Substitution Pattern Comparison for Structure-Activity Relationship (SAR) Exploration

The exact substitution pattern—3,4-difluoro on the outer benzamide and a meta-oriented 2-oxopiperidine on the aniline ring—differentiates the molecule from a large pool of analogs with alternative substitution geometries. Comparative examples include: (1) 3,4-difluoro-N-{2-[(1-methylpiperidin-4-yl)amino]phenyl}benzamide [1], which changes the linker from an amide to an amine; (2) N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide, which replaces the piperidinone with a constrained tetrahydroisoquinoline ; and (3) 3,4-difluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide, which lacks the 2-oxo group . These regiochemical and functional group differences form the basis of a systematic SAR matrix that can be analyzed computationally but currently lacks supporting biochemical assay data for the target compound.

SAR Medicinal Chemistry Lead Optimization

Commercial Availability and Purity Benchmarking Against Analogs

A practical procurement differentiator is the commercial specification. The target compound is listed with a purity of ≥95% (Catalog Number CM863200) , which matches or exceeds the typical 95% benchmark offered for many in-class analogs from the same supply channel. However, many analogs—such as the 3,4,5-trimethoxy derivative—are offered at a similar 95% threshold . This indicates that the target compound is not differentiated by superior grade but is parity in fulfillment quality, meaning the procurement decision cannot be based on purity advantage alone.

Chemical Procurement Purity Specification Supply Chain

Recommended Research and Procurement Application Scenarios for 3,4-Difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941919-13-7)


Unbiased Phenotypic Screening Deck Expansion for Novel Target Discovery

Given its status as a compound with 'no known activity' in major bioactivity databases [1], the primary recommended use is as an addition to a diversity-oriented screening library. This application is central to organizations seeking to identify first-in-class mechanisms, particularly against apoptosis-resistant cancer cells or in models of inflammatory necroptosis, where RIP1 kinase engagement is hypothesized but unproven. The compound's unique structural fingerprint—combining a 3,4-difluorobenzamide with a meta-positioned 2-oxopiperidine—offers a phenotypic probe that no in-class analog with a Factor Xa lineage can provide. The evidence for this scenario is derived from the database null result and structural novelty analysis [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Probe for the 2-Oxopiperidine-Benzamide Series

This molecule serves as a critical SAR probe within a matrix that interrogates the electronic and steric effects of the 3,4-difluoro substitution relative to the non-fluorinated, 3,4,5-trimethoxy, and mono-fluoro benchmark compounds [1]. The procurement rationale is to enable a systematic correlation of in vitro permeability, metabolic stability, and target off-rate with the specific di-fluoro pattern, which is chemically distinct from the mono-fluoro and non-fluorinated scaffolds currently prevalent in the literature. This scenario is directly supported by the comparative structural evidence and the patent landscape indicating a shift toward fluorinated kinase inhibitors [2].

Computational Docking and Free-Energy Perturbation (FEP+) Studies for RIP1 Kinase Conformational Sampling

The lack of biophysical data makes the compound an ideal candidate for prospective computational chemistry campaigns. Using the crystal structure of RIP1 kinase, the molecule can be docked and compared with known ligands to predict its binding mode and affinity relative to compounds with documented IC50 values (e.g., 63 pM RIP1 inhibitors) [1]. This scenario is recommended for groups that prioritize intellectual property generation through in silico hit identification before committing to costly synthesis and assay. The evidence supporting this use case comes from the patent classification of related heterocyclic amides as RIP1 inhibitors and the compound's confirmed physicochemical parameters from the ZINC database [2].

As a Reference Standard for Analytical Method Development in Fluorinated Benzamide Detection

The compound's well-defined molecular weight (330.34 g/mol) and di-fluoro substitution pattern make it suitable as a reference standard for developing LC-MS/MS or HPLC methods to detect and quantify fluorinated benzamide impurities or metabolites [1]. Unlike the non-fluorinated analog, the distinctive isotopic pattern of two fluorine atoms provides a clear mass defect difference that can be exploited in high-resolution mass spectrometry for trace analysis. The evidence for this industrial application stems from the product's defined chemical identity and purity specification, which are adequate for analytical standard use, but not for pharmacological reference.

Quote Request

Request a Quote for 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.